Home > Products > Building Blocks P16229 > 1H-Pyrazolo[3,4-B]pyridin-6-amine
1H-Pyrazolo[3,4-B]pyridin-6-amine - 63725-49-5

1H-Pyrazolo[3,4-B]pyridin-6-amine

Catalog Number: EVT-1715588
CAS Number: 63725-49-5
Molecular Formula: C6H6N4
Molecular Weight: 134.14 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one []

  • Compound Description: This compound is a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative incorporating a thieno[2,3-d]pyrimidine moiety. It was synthesized via the reaction of 3-phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine and 3-acetyl-2H-chromen-2-one using FeCl3-SiO2 as a catalyst [].
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 1H-Pyrazolo[3,4-B]pyridin-6-amine, but features additional substitutions and ring systems, highlighting the versatility of this scaffold for chemical modifications [].

2. 4,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine []

  • Compound Description: This compound, alongside 4-amino antipyrine, was investigated for its corrosion-inhibiting properties on mild steel in sulfuric acid. The study employed electrochemical techniques, weight loss measurements, and scanning electron microscopy (SEM) [].
  • Relevance: This compound is structurally very similar to 1H-Pyrazolo[3,4-B]pyridin-6-amine, sharing the core pyrazolo[3,4-b]pyridine scaffold and amine substitution. The difference lies in the position of the amine group (3rd vs 6th position) and the presence of two methyl substituents, demonstrating the potential for exploring positional isomers and substituent effects within this chemical class [].

3. 1-Ethyl-5-{5-[(4-methyl-1-piperazinyl)methyl]-1,3,4-oxadiazol-2-yl}-N-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-b]pyridin-4-amine (EPPA-1) []

  • Compound Description: EPPA-1 is a novel third-generation phosphodiesterase 4 (PDE4) inhibitor. It demonstrated promising anti-inflammatory activity in vitro and in vivo while exhibiting a reduced emetogenic (nausea/vomiting) profile compared to earlier PDE4 inhibitors [].
  • Relevance: EPPA-1 prominently features the 1H-pyrazolo[3,4-b]pyridin-4-amine core structure, closely resembling 1H-Pyrazolo[3,4-B]pyridin-6-amine. The key difference lies in the position of the amine group (4th vs 6th position) and the presence of extensive substitutions on the pyrazolopyridine scaffold, showcasing how modifications can significantly alter biological activity and therapeutic potential [].

4. 1H-pyrazolo[3,4-d]pyrimidin-6-amine (8-Aza-7-deazapurin-2-amine) []

  • Compound Description: This compound serves as an analog of purin-2-amine and is incorporated into oligonucleotides. Its fluorescence properties, base-pairing abilities, and the stability of its N-glycosidic bond have been studied in detail [].
  • Relevance: This compound, although named differently, is structurally isomorphic to 1H-Pyrazolo[3,4-B]pyridin-6-amine. Both compounds feature the same arrangement of atoms and bonds, highlighting the importance of systematic nomenclature in avoiding confusion when dealing with heterocyclic compounds [].

5. 5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3-amine [, ]

  • Compound Description: This compound is a key intermediate in the synthesis of GSK-3 inhibitors, a class of enzymes implicated in various diseases like Alzheimer's disease, diabetes, and cancer [, ].
  • Relevance: This compound shares the core pyrazolo[3,4-b]pyridine structure with 1H-Pyrazolo[3,4-B]pyridin-6-amine. The distinction lies in the fluorine substitution at the 5th position and the amine group's placement on the 3rd position. This underscores how subtle structural changes can significantly impact a molecule's biological activity and its use in drug development [, ].

6. Pyrazolo[3,4-b]pyridin-6(7H)-ones [, , , , , , , ]

  • Compound Description: This broad class of compounds has garnered significant attention for its diverse biological activities. Numerous studies have explored the synthesis of these compounds using various catalysts and reaction conditions [, , , , , , , ].
  • Relevance: This class is closely related to 1H-Pyrazolo[3,4-B]pyridin-6-amine as they share the same core pyrazolo[3,4-b]pyridine scaffold. The primary difference lies in the presence of a carbonyl group at the 6th position and a saturated nitrogen at the 7th position, forming a pyridinone ring. This highlights a key structural modification that can be introduced to the pyrazolo[3,4-b]pyridine core to access a new class of compounds with potentially distinct biological profiles [, , , , , , , ].

7. N-(3-((1H-Pyrazolo[3,4-b]pyridin-5-yl)ethynyl)benzenesulfonamides []

  • Compound Description: This class of compounds represents the first group of highly selective inhibitors of Leucine-Zipper and Sterile-α Motif Kinase (ZAK). Compound 3h, a representative of this class, demonstrates potent inhibition of ZAK activity (IC50 = 3.3 nM), effectively suppresses ZAK downstream signaling pathways in vitro and in vivo, and shows promising therapeutic effects in a rat model of cardiac hypertrophy [].
  • Relevance: These compounds share the 1H-pyrazolo[3,4-b]pyridine core with 1H-Pyrazolo[3,4-B]pyridin-6-amine. The key difference lies in the absence of the amine group at the 6th position and the presence of an ethynylbenzene sulfonamide substituent at the 5th position. This highlights the significant impact of structural modifications on the biological activity and target specificity of compounds based on the 1H-pyrazolo[3,4-b]pyridine scaffold [].

8. 1-Methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo-[3,4-b]pyrazine (PF470) []

  • Relevance: Although PF470 contains a pyrazolo[3,4-b]pyrazine core instead of the pyrazolo[3,4-b]pyridine core found in 1H-Pyrazolo[3,4-B]pyridin-6-amine, the two structures share significant similarities. This comparison highlights how minor alterations in the core heterocyclic scaffold can lead to compounds with distinct pharmacological profiles and therapeutic applications [].
Overview

1H-Pyrazolo[3,4-b]pyridin-6-amine is a bicyclic heterocyclic compound that belongs to the broader class of pyrazolo[3,4-b]pyridines. This compound features a pyrazole ring fused to a pyridine ring, specifically with an amino group at the 6-position of the pyridine. The structural diversity and biological activity of this compound make it a subject of significant interest in medicinal chemistry and drug development.

Source and Classification

The classification of 1H-pyrazolo[3,4-b]pyridin-6-amine falls under heterocyclic compounds, which are characterized by the presence of at least one atom that is not carbon in the ring structure. This compound is notable for its potential applications in pharmaceuticals, particularly as an inhibitor in various biological pathways due to its structural properties that allow for interaction with biological targets .

Synthesis Analysis

Methods and Technical Details

The synthesis of 1H-pyrazolo[3,4-b]pyridin-6-amine can be achieved through several methodologies, primarily focusing on the construction of the pyridine ring onto an existing pyrazole framework or vice versa.

  1. Formation from Pyrazole: One common approach involves using 3-aminopyrazole as a starting material. This method typically involves a nucleophilic attack on carbonyl compounds, leading to the formation of the pyrazolo[3,4-b]pyridine structure through dehydration reactions. The reaction conditions often include the use of Lewis acids like zirconium(IV) chloride as catalysts to facilitate the process in solvent mixtures such as ethanol and dimethylformamide .
  2. Pyridine Ring Construction: Another method focuses on constructing the pyrazole ring from pre-existing pyridine derivatives. This involves utilizing various electrophiles and nucleophiles to achieve the desired bicyclic structure through multiple reaction steps that may include cyclization and functional group transformations .

Technical Details

The synthesis often involves careful control of reaction conditions such as temperature, time, and solvent choice to optimize yields and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR) and high-resolution mass spectrometry (HRMS) are employed to confirm the structure and purity of the synthesized compounds.

Molecular Structure Analysis

Structure and Data

The molecular structure of 1H-pyrazolo[3,4-b]pyridin-6-amine can be described by its two fused rings: a five-membered pyrazole ring containing two nitrogen atoms and a six-membered pyridine ring with one nitrogen atom. The molecular formula is C8H8N4, indicating a moderate level of complexity.

Structural Data

  • Molecular Weight: Approximately 164.18 g/mol
  • Key Functional Groups: Amino group (-NH2), Pyrazole ring, Pyridine ring
  • NMR Spectra: Characteristic peaks corresponding to protons on both rings provide insights into substituent effects and molecular interactions .
Chemical Reactions Analysis

Reactions and Technical Details

1H-Pyrazolo[3,4-b]pyridin-6-amine participates in various chemical reactions typical for heterocyclic compounds:

  1. Substitution Reactions: The amino group can undergo electrophilic substitution reactions, allowing for further functionalization at different positions on the aromatic rings.
  2. Condensation Reactions: The compound can also participate in condensation reactions with carbonyl compounds leading to more complex structures.
  3. Cyclization Reactions: It may serve as a precursor for forming other bicyclic systems through cyclization processes involving additional heteroatoms.

These reactions are essential for developing derivatives with enhanced biological activity or altered pharmacokinetic properties .

Mechanism of Action

Process and Data

The mechanism of action for compounds like 1H-pyrazolo[3,4-b]pyridin-6-amine often involves interaction with specific biological targets such as enzymes or receptors. For instance:

  1. Inhibition Mechanisms: Many derivatives act as inhibitors of protein kinases or other enzymes involved in cell signaling pathways. The binding affinity is influenced by the substituents on the pyrazolo[3,4-b]pyridine core.
  2. Biological Activity: The presence of the amino group enhances solubility and interaction potential with biological macromolecules, facilitating therapeutic effects against diseases like cancer or inflammation .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents like water and ethanol due to its amino group.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may be sensitive to strong acids or bases.
  • Reactivity: Reacts readily with electrophiles due to the nucleophilic nature of the amino group.

Relevant analytical data can include melting points, boiling points, and spectral data from NMR or infrared spectroscopy which help in characterizing these properties accurately .

Applications

Scientific Uses

1H-Pyrazolo[3,4-b]pyridin-6-amine has significant potential applications in medicinal chemistry:

  • Drug Development: Investigated for its role as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth.
  • Biological Research: Used as a tool compound in studies aimed at understanding cellular signaling pathways.
  • Pharmaceutical Formulations: Its derivatives are explored for their therapeutic potentials against various diseases including neurodegenerative disorders and inflammatory diseases.

The ongoing research into this compound highlights its versatility and importance in developing novel therapeutic agents .

Introduction to 1H-Pyrazolo[3,4-B]pyridin-6-amine in Medicinal Chemistry

1H-Pyrazolo[3,4-b]pyridin-6-amine represents a privileged scaffold in modern drug discovery, characterized by its bicyclic heterocyclic structure that fuses pyrazole and pyridine rings. This core structure exhibits exceptional versatility in medicinal chemistry due to its capacity for multisite diversification (N1, C3, C4, C5, and C6 positions), enabling precise modulation of pharmacological properties. With over 300,000 documented derivatives referenced in more than 5,500 scientific publications and 2,400 patents, this chemotype demonstrates significant scientific and commercial interest [1]. The 6-amine substitution specifically enhances hydrogen-bonding capabilities and water solubility, making it invaluable for targeting biologically relevant macromolecules. Its significance is further amplified by structural mimicry of purine nucleobases, allowing it to interfere with critical cellular processes in oncology, neurology, and immunology. Contemporary synthetic advances, including multicomponent reactions and green chemistry approaches, have accelerated the exploration of this scaffold's therapeutic potential against high-value biological targets [5].

Historical Evolution of Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

The journey of pyrazolo[3,4-b]pyridines began in 1908 when Ortoleva synthesized the first monosubstituted derivative (R3 = Ph) via condensation of diphenylhydrazone and pyridine using iodine [1]. This pioneering work established the foundational chemistry for subsequent explorations. Bulow's 1911 synthesis of N-phenyl-3-methyl derivatives using 1-phenyl-3-methyl-5-amino-pyrazole and 1,3-diketones in glacial acetic acid provided early evidence of synthetic versatility [1]. The latter half of the 20th century witnessed growing interest in these heterocycles due to their structural resemblance to purines. This analogy positioned them as nucleobase mimetics capable of modulating nucleotide-dependent biological processes.

The 21st century marked an exponential acceleration in research output, with 54% of references (including 1,413 patents) emerging since 2012 [1]. This surge reflects recognition of their drug-like properties and therapeutic versatility. DrugBank database analysis reveals 14 distinct 1H-pyrazolo[3,4-b]pyridine derivatives in various research phases: seven experimental compounds with confirmed biological activity, five investigational agents in approval phases, and two approved drugs [1]. Notable FDA-approved agents incorporating this scaffold include Vericiguat (2021, cardiovascular disease) and Riociguat (2013, pulmonary hypertension), demonstrating clinical translation success [5]. The evolution of synthetic methodologies—from early condensation reactions to contemporary multicomponent and catalyst-assisted processes—has enabled efficient exploration of chemical space around this privileged scaffold.

Table 1: Historical Milestones in Pyrazolo[3,4-b]pyridine Development

YearMilestoneSignificance
1908Ortoleva's synthesisFirst monosubstituted 1H-pyrazolo[3,4-b]pyridine (R3=Ph)
1911Bulow's derivativesN-phenyl-3-methyl substituted derivatives via amino-pyrazole route
1985First biological reviewComprehensive coverage of early bioactivities
2012Kinase inhibitor focusEmergence as privileged kinase scaffold
2013Riociguat approvalFirst FDA-approved drug for pulmonary hypertension
2021Vericiguat approvalCardiovascular therapy for heart failure
2012-2022Patent surge1,413 patents filed (54% of total references)

Structural Analogies to Purine Bases and Implications for Bioactivity

The 1H-pyrazolo[3,4-b]pyridine scaffold exhibits a striking bioisosteric relationship with purine nucleobases, adenine and guanine. This analogy is not merely superficial but extends to electronic distribution and hydrogen-bonding patterns critical for molecular recognition. Quantum mechanical calculations (AM1 method) demonstrate the 1H-tautomer's substantial stability advantage over the 2H-form (37.03 kJ/mol or ~9 kcal/mol), explaining its predominance in biological contexts [1]. The 6-amine group specifically enhances this mimicry by replicating the exocyclic amino group position in adenine, enabling competitive interactions with purine-binding sites in enzymes and receptors.

This structural mimicry underpins several bioactivity mechanisms:

  • Enzyme Inhibition: The scaffold competitively binds ATP-binding pockets in kinases through three-point hinge interactions. The pyridine nitrogen and C6-amino group form hydrogen bonds with backbone residues (e.g., Glu590 and Met592 in TRKA kinase), while the core structure facilitates π-stacking with conserved phenylalanine residues (e.g., Phe589) [9].
  • Receptor Modulation: In GPCR targets like metabotropic glutamate receptors (mGluR5), the core acts as a hydrogen-bond acceptor/donor triad, with the pyrazole N2 interacting with Asp157 in the allosteric pocket. Molecular docking confirms that the 6-amine enhances these interactions, improving binding affinity [7] [10].
  • Nucleic Acid Interactions: Electronic similarity allows intercalation or minor groove binding in DNA/RNA, disrupting replication and transcription in rapidly dividing cells. This mechanism contributes to observed anticancer effects in compounds like the trisubstituted derivatives reported by Arafa et al. [2].

Table 2: Structural and Functional Comparison: Purine vs. Pyrazolo[3,4-b]pyridin-6-amine

FeatureAdenine1H-Pyrazolo[3,4-b]pyridin-6-amineBiological Consequence
Core StructureFused imidazole-pyrimidineFused pyrazole-pyridineSimilar planar geometry for macromolecular intercalation
Hydrogen Bond AcceptorsN1, N3, N7N1, N2, N4Mimics purine recognition patterns
Hydrogen Bond DonorsN6-aminoC6-aminoCompetes for adenine-binding sites
Electron Densityπ-deficientπ-deficientSimilar electrostatic potential for stacking
TautomerismAmino/imidazole1H/2H (1H dominant)Stable bioactive conformation

The strategic incorporation of substituents amplifies these inherent properties. For instance, C3-aryl groups enhance π-stacking in hydrophobic kinase pockets, while N1-alkyl/aryl modifications improve pharmacokinetic properties without compromising core interactions. These structure-activity relationships have been systematically exploited in optimizing derivatives for specific targets, particularly kinases and neurotransmitter receptors [7] [9].

Role in Targeting Oncogenic and Neurodegenerative Pathways

The pyrazolo[3,4-b]pyridin-6-amine scaffold demonstrates remarkable polypharmacology, enabling precise targeting of dysregulated pathways in cancer and neurodegeneration through distinct mechanisms:

Oncogenic Pathway Intervention:Kinase inhibition represents the most prominent anticancer mechanism, with derivatives potently targeting:

  • Tropomyosin Receptor Kinases (TRKs): Compound C03 (IC₅₀ = 56 nM against TRKA) exemplifies scaffold optimization for oncology. Its binding mode features three hydrogen bonds with the hinge region (Glu590, Met592) and π-stacking with Phe589 gatekeeper residue. This derivative inhibits KM-12 colorectal cancer cell proliferation (IC₅₀ = 0.304 µM) while sparing normal cells (MCF-7, HUVEC), demonstrating therapeutic selectivity [9].
  • Cyclin-Dependent Kinases (CDKs): Derivatives exhibit nanomolar CDK2 inhibition (e.g., compound 8a), disrupting cell cycle progression in leukemia models (RS4;11 cells). Mechanistically, they induce G0/G1 arrest and downregulate oncogenic transcription factors (HOXA9, MEIS1), simultaneously modulating apoptosis proteins (Bcl-2, Mcl-1 downregulation; PARP cleavage) [4].
  • Dual-Specificity Tyrosine-Regulated Kinase 1A (DYRK1A): Aberrantly expressed in Down syndrome and Alzheimer's models, DYRK1A is targeted by carbonitrile-substituted pyrazolopyridines. These inhibitors block hyperphosphorylation of pathological substrates like tau protein, offering potential disease-modifying effects for neurodegenerative conditions [8].
  • TANK-Binding Kinase 1 (TBK1): Critical in oncogenic KRAS signaling and immune evasion, TBK1 is inhibited by compound 15y (IC₅₀ = 0.2 nM). This derivative suppresses IRF3 phosphorylation and downstream IFN production, concurrently inhibiting proliferation in glioblastoma (A172, U87MG) and melanoma (A375, A2058) lines [10].

Neurodegenerative Pathway Modulation:

  • mGluR5 Positive Allosteric Modulators (PAMs): BMT-145027 (31) exemplifies CNS application, functioning as a pure PAM (EC₅₀ = 47 nM) devoid of intrinsic agonist activity. It enhances NMDAR function only in glutamate's presence, improving cognition in rodent novel object recognition tests without provoking seizures associated with high-fold-shift PAMs. This safety profile stems from its low glutamate fold-shift (3.4) [7].
  • Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: Patent US20040266815A1 covers pyrazolo[3,4-b]pyridin-6-ones inhibiting GSK-3β, a key tau kinase in Alzheimer's pathology. These compounds reduce hyperphosphorylation at Ser396 and Ser404 residues, directly addressing neurofibrillary tangle formation [6].
  • Dual Orexin Receptor Antagonists (DORAs): Derivatives like compound 13 antagonize OX1R/OX2R, regulating sleep-wake cycles. This application exploits the scaffold's ability to penetrate the blood-brain barrier while maintaining receptor subtype selectivity, crucial for insomnia treatment without narcolepsy risk [3].

Properties

CAS Number

63725-49-5

Product Name

1H-Pyrazolo[3,4-B]pyridin-6-amine

IUPAC Name

1H-pyrazolo[3,4-b]pyridin-6-amine

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

InChI

InChI=1S/C6H6N4/c7-5-2-1-4-3-8-10-6(4)9-5/h1-3H,(H3,7,8,9,10)

InChI Key

XOXOWZFVBMJORH-UHFFFAOYSA-N

SMILES

C1=CC(=NC2=C1C=NN2)N

Canonical SMILES

C1=CC(=NC2=C1C=NN2)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.